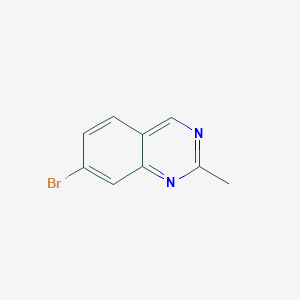
1-(2-Bromophenyl)-5-chloro-1-oxopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-5-chloro-1-oxopentane, also known as BCPO, is an organic compound that has been extensively studied for its potential applications in synthetic organic chemistry and medicinal chemistry. BCPO is a five-membered ring containing a bromine atom and a chlorine atom, and is a versatile building block for the synthesis of a wide variety of organic compounds. BCPO is also known for its unique properties and reactivity, making it an attractive target for research and development.
Aplicaciones Científicas De Investigación
Brominated and Chlorinated Compounds in Scientific Research
Synthesis and Organic Chemistry Applications Compounds similar to 1-(2-Bromophenyl)-5-chloro-1-oxopentane often serve as key intermediates in organic synthesis, including the development of pharmaceuticals, agrochemicals, and other industrially relevant chemicals. For example, a study on the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in synthesizing brominated biphenyl compounds, which are crucial for manufacturing certain anti-inflammatory materials (Qiu et al., 2009).
Environmental Impact and Toxicology The environmental impact and toxicology of brominated and chlorinated compounds, including their role as persistent organic pollutants, have been a significant area of research. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provide insights into the potential health risks and environmental persistence of these compounds, suggesting that brominated analogs of well-known toxic compounds like dioxins and furans exhibit similar health risks (Mennear & Lee, 1994).
Pharmacological Research In pharmacological research, the modulation of specific functional groups in compounds like this compound can lead to the development of new drugs. For instance, the study of S-1, a drug used in cancer treatment, involves detailed analysis of its components, including a chlorinated compound, highlighting the importance of chlorination in drug efficacy (Miyamoto et al., 2014).
Material Science and Flame Retardants Brominated flame retardants, which might share some structural similarities with this compound, have been extensively studied for their applications in improving fire safety in consumer goods. However, their environmental persistence and potential health impacts have also been subjects of concern (Zuiderveen et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-92-4 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)





![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)






